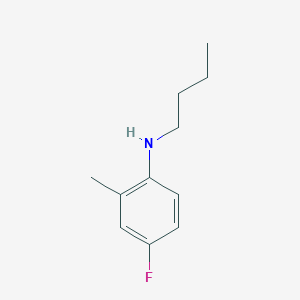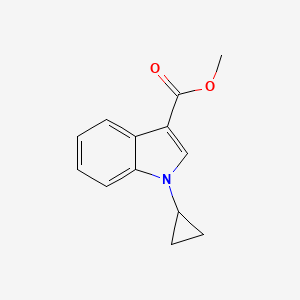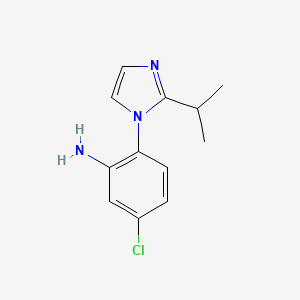
5-Chloro-2-(2-isopropyl-1H-imidazol-1-yl)aniline
Übersicht
Beschreibung
“5-Chloro-2-(2-isopropyl-1H-imidazol-1-yl)aniline” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Wissenschaftliche Forschungsanwendungen
Compound Synthesis and Pharmacological Evaluation
The synthesis and pharmacological evaluation of a series of compounds, including the structural analogs related to 5-Chloro-2-(2-isopropyl-1H-imidazol-1-yl)aniline, have been explored. These compounds are evaluated for their potential as 5-HT3 antagonists, which are critical in the development of treatments for conditions such as emesis. The key elements for pharmacophoric activity have been identified, including a basic nitrogen, a hydrogen-bonding capable linking group, and an aromatic moiety. The steric limitations and optimal configurations for the aromatic component were also investigated, providing valuable insights into the design of effective pharmacological agents (Matsui et al., 1992).
Metabolic Studies
Metabolic studies on imidazole derivatives, including compounds similar to 5-Chloro-2-(2-isopropyl-1H-imidazol-1-yl)aniline, have been conducted to understand their biotransformation. In one study, the metabolism of a 2-nitroimidazole derivative in dogs was investigated, leading to the identification of three main metabolites. These findings highlight the metabolic pathways involving the isopropyl chain of the molecule and provide insights into the drug's metabolic stability and potential side effects (Assandri et al., 1978).
Antagonistic Activities
The search for new antimuscarinic drugs has led to the synthesis of compounds like 5-Chloro-2-(2-isopropyl-1H-imidazol-1-yl)aniline. These compounds have been examined for their muscarinic receptor antagonist activity, particularly in the treatment of urinary incontinence associated with bladder muscle instability. The study revealed that certain imidazole and pyrazole ring incorporations resulted in potent and selective antimuscarinic agents, highlighting the potential therapeutic applications of these compounds (Kaiser et al., 1992).
Embryonic Development and Toxicity Studies
The embryonic development assay using Daphnia magna has been applied to investigate the adverse effects of aniline derivatives, including compounds structurally related to 5-Chloro-2-(2-isopropyl-1H-imidazol-1-yl)aniline. This assay provides valuable information on the toxicity of chemicals and their impact on different life stages, contributing to a better understanding of environmental and health risks associated with chemical exposure (Abe et al., 2001).
Wirkmechanismus
Zukünftige Richtungen
Imidazole has become an important synthon in the development of new drugs . Public health problems were increasing due to AMR in drug therapy. So, there is necessary for the development of a new drug that overcomes the AMR problems . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases . In heterocyclic chemistry, imidazole containing moiety occupied a unique position .
Eigenschaften
IUPAC Name |
5-chloro-2-(2-propan-2-ylimidazol-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-8(2)12-15-5-6-16(12)11-4-3-9(13)7-10(11)14/h3-8H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSKYDJMEQKGIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1C2=C(C=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(2-isopropyl-1H-imidazol-1-yl)aniline | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

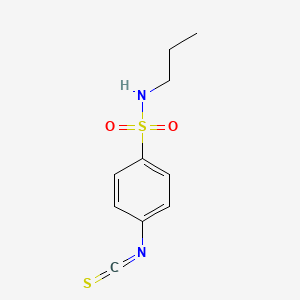
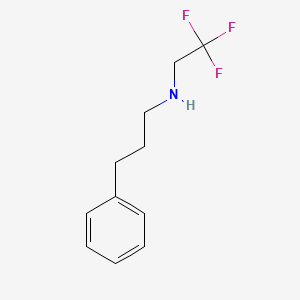
![Butyl({[4-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B3074574.png)
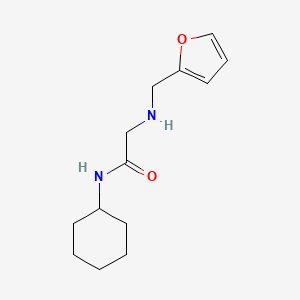
![2-Methoxy-6-{[(2-methylphenyl)amino]methyl}phenol](/img/structure/B3074582.png)

![2-Methoxy-6-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol](/img/structure/B3074594.png)
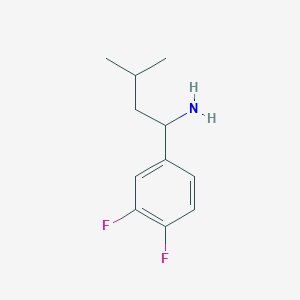
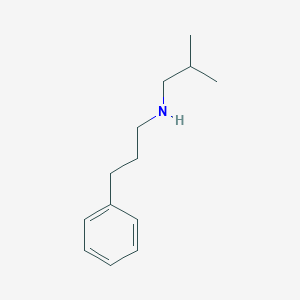

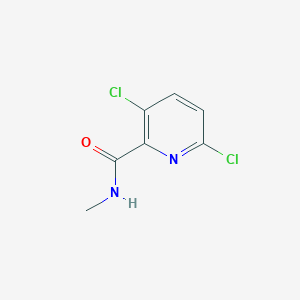
![2-Ethoxy-6-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B3074629.png)
